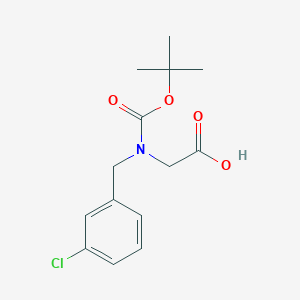
N-Boc-3-chlorobenzyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-3-chlorobenzyl-glycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 3-chlorobenzyl-glycine. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to the stability and ease of removal of the Boc protecting group .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-3-chlorobenzyl-glycine typically involves the reaction of 3-chlorobenzyl-glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aqueous or anhydrous environment .
Industrial Production Methods
For industrial production, the process involves mixing a water solution of L-glycine and sodium hydrogen carbonate, followed by the addition of di-tert-butyl dicarbonate in batches. This method is cost-effective, simple, and yields high amounts of Boc-glycine .
化学反应分析
Types of Reactions
N-Boc-3-chlorobenzyl-glycine undergoes various chemical reactions, including:
Oxidation: The Boc group is stable towards most oxidizing agents.
Reduction: The Boc group can be removed under reducing conditions.
Substitution: The Boc group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 and OsO4 can be used.
Reduction: Reagents such as H2/Ni, Zn/HCl, and LiAlH4 are common.
Substitution: Acidic conditions using trifluoroacetic acid or HCl in methanol are typical.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the reaction conditions .
科学研究应用
N-Boc-3-chlorobenzyl-glycine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-Boc-3-chlorobenzyl-glycine involves the protection of the amino group, which prevents unwanted reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
相似化合物的比较
Similar Compounds
- N-Boc-3-hydroxybenzyl-glycine
- N-Boc-3-methylbenzyl-glycine
- N-Boc-3-fluorobenzyl-glycine
Uniqueness
N-Boc-3-chlorobenzyl-glycine is unique due to the presence of the chlorine atom, which can influence the reactivity and properties of the compound. This makes it particularly useful in specific synthetic applications where the chlorine atom can participate in further reactions .
属性
分子式 |
C14H18ClNO4 |
|---|---|
分子量 |
299.75 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18) |
InChI 键 |
GKZRBPAFAKDTJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















